1-Chloroethyl pivalate
Overview
Description
1-Chloroethyl pivalate: is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol 1-chloroethyl 2,2-dimethylpropanoate . This compound is a colorless liquid with a distinctive odor and is soluble in alcohol, ether, and ethyl acetate but insoluble in water . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Scientific Research Applications
1-Chloroethyl pivalate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the preparation of prodrugs and other medicinal compounds.
Industry: It is used in the production of surfactants, protective agents, and coatings.
Mechanism of Action
Target of Action
1-Chloroethyl pivalate is a chemical compound that is primarily used in laboratory settings It’s known that pivalates, a group of compounds to which this compound belongs, are often used as protecting groups in organic synthesis .
Mode of Action
Pivalates, including this compound, are known to interact with their targets by forming ester bonds . This interaction protects the functional groups in the molecule from unwanted reactions during the synthesis process .
Biochemical Pathways
As a pivalate, this compound likely plays a role in the protection of functional groups in various biochemical pathways during organic synthesis .
Result of Action
As a pivalate, this compound likely contributes to the successful synthesis of complex organic compounds by protecting functional groups from unwanted reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the safety data sheet for Chloromethyl pivalate, a similar compound, indicates that it is a flammable liquid and vapor, and it should be stored in a well-ventilated place with the container kept tightly closed . These precautions help to maintain the stability of the compound and ensure its effective action in the intended chemical reactions .
Biochemical Analysis
Biochemical Properties
It is known that pivalic acid esters, such as 1-Chloroethyl pivalate, can undergo reactions with alcohols to form pivaloylated products . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that have alcohol groups, potentially influencing their function.
Cellular Effects
Related compounds such as clocortolone pivalate, a corticosteroid, are known to have significant effects on cellular processes . They can reduce inflammation and itching caused by conditions like psoriasis and eczema
Molecular Mechanism
It’s known that pivalic acid esters can undergo reactions with alcohols , suggesting that this compound may interact with biomolecules in a similar manner
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Animal models are commonly used in biomedical research to study the effects of various dosages of chemical compounds .
Metabolic Pathways
Pivalic acid, a related compound, is known to be involved in various metabolic pathways . It’s possible that this compound may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels.
Subcellular Localization
There are tools available, such as LOCALIZER , that can predict the subcellular localization of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl pivalate can be synthesized through the reaction of acetaldehyde and pivaldehyde in the presence of zinc chloride as a catalyst . The reaction is typically carried out at a temperature of 50°C for 16 hours .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl pivalate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride .
Oxidation Reactions: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate
Major Products Formed:
- Substituted products (e.g., amines, alcohols)
- Alcohols
- Carboxylic acids
Comparison with Similar Compounds
- Chloromethyl pivalate
- Pivaloyloxymethyl chloride
- 2,2-Dimethylpropionic acid chloromethyl ester
Comparison: 1-Chloroethyl pivalate is unique due to its specific structure, which includes a chloroethyl group attached to the pivalate moiety. This structure imparts distinct reactivity and properties compared to other similar compounds . For example, chloromethyl pivalate has a chloromethyl group instead of a chloroethyl group, leading to different reactivity and applications .
Properties
IUPAC Name |
1-chloroethyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-5(8)10-6(9)7(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZDLXEVJCRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960659 | |
Record name | 1-Chloroethyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40258-80-8 | |
Record name | Propanoic acid, 2,2-dimethyl-, 1-chloroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40258-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroethyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040258808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroethyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroethyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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